Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride
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Overview
Description
Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which includes a carbamate ester and a dimethylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride typically involves the reaction of methyl carbamate with 2-(alpha-(dimethylamino)ethyl)-p-tolyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the manufacture of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid.
Ethyl carbamate: Another ester with similar properties but different alkyl groups.
N-methylcarbamate: A related compound with a different substitution pattern.
Uniqueness
Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a carbamate ester and a dimethylaminoethyl group makes it versatile for various applications.
Properties
CAS No. |
63982-35-4 |
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Molecular Formula |
C13H21ClN2O2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
dimethyl-[1-[5-methyl-2-(methylcarbamoyloxy)phenyl]ethyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-9-6-7-12(17-13(16)14-3)11(8-9)10(2)15(4)5;/h6-8,10H,1-5H3,(H,14,16);1H |
InChI Key |
LWVKWOUWPCLLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)NC)C(C)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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